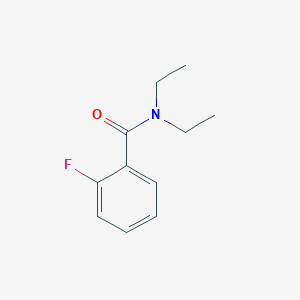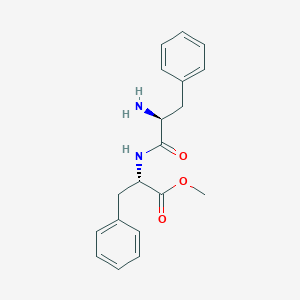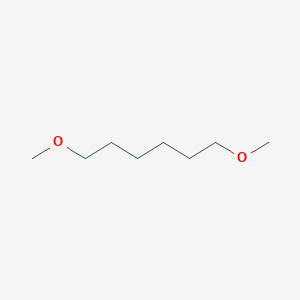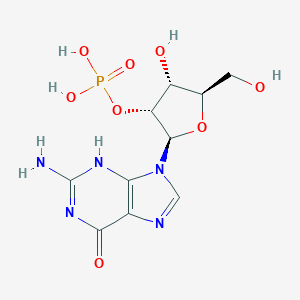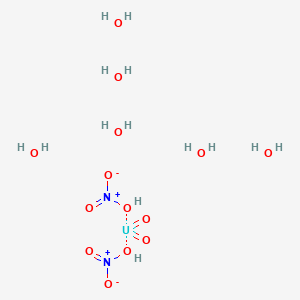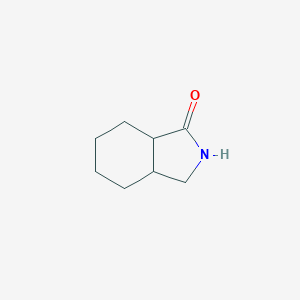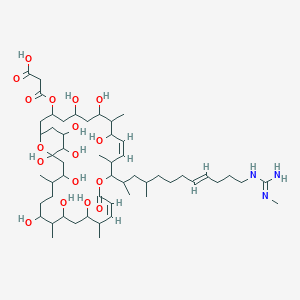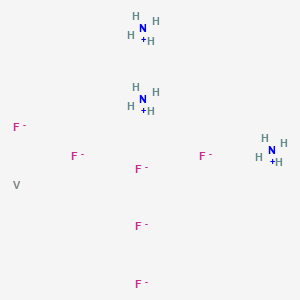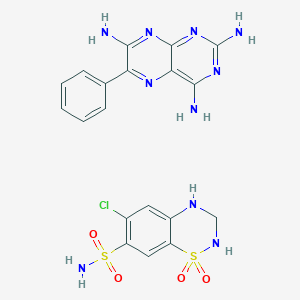
Triamterene and hydrochlorothiazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triamterene and hydrochlorothiazide are two drugs that are often used together to treat hypertension and edema. Triamterene is a potassium-sparing diuretic, while hydrochlorothiazide is a thiazide diuretic. These two drugs work together to increase urine output and decrease the amount of sodium and water in the body.
Wirkmechanismus
Triamterene and hydrochlorothiazide work together to increase urine output and decrease the amount of sodium and water in the body. Hydrochlorothiazide works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney. This leads to increased urine output and decreased blood volume. Triamterene works by blocking the exchange of sodium and potassium ions in the distal tubule and collecting duct of the kidney. This leads to increased potassium retention and decreased sodium retention.
Biochemical and Physiological Effects:
The combined use of triamterene and hydrochlorothiazide has several biochemical and physiological effects. These drugs can lower blood pressure, decrease fluid retention, and improve heart function. They can also lead to changes in electrolyte balance, including increased potassium retention and decreased sodium retention.
Vorteile Und Einschränkungen Für Laborexperimente
Triamterene and hydrochlorothiazide have several advantages for lab experiments. These drugs are well-studied and have a known mechanism of action. They are also relatively easy to administer and can be used in combination with other drugs. However, there are also limitations to using these drugs in lab experiments. They can have variable effects depending on the dose and duration of treatment. They can also lead to changes in electrolyte balance, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on triamterene and hydrochlorothiazide. One area of interest is the use of these drugs in combination with other drugs to treat hypertension and other cardiovascular diseases. Another area of interest is the exploration of the effects of these drugs on electrolyte balance and fluid homeostasis. Finally, there is a need for further research on the long-term effects of these drugs on cardiovascular health and overall mortality.
Synthesemethoden
Triamterene and hydrochlorothiazide are both synthetic drugs that are produced in a laboratory. Triamterene is synthesized by reacting 2,4,7-triamino-6-phenylpteridine with 1,3,5-trichloro-2-nitrobenzene. Hydrochlorothiazide is synthesized by reacting 4-chloro-3-sulfamoylbenzoic acid with thionyl chloride.
Wissenschaftliche Forschungsanwendungen
Triamterene and hydrochlorothiazide have been extensively studied in scientific research. These drugs have been used in both animal and human studies to explore their effects on blood pressure, urine output, and electrolyte balance. They have also been studied in combination with other drugs to explore their potential for treating various diseases and conditions.
Eigenschaften
CAS-Nummer |
14124-50-6 |
|---|---|
Produktname |
Triamterene and hydrochlorothiazide |
Molekularformel |
C19H19ClN10O4S2 |
Molekulargewicht |
551 g/mol |
IUPAC-Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine |
InChI |
InChI=1S/C12H11N7.C7H8ClN3O4S2/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-5H,(H6,13,14,15,17,18,19);1-2,10-11H,3H2,(H2,9,12,13) |
InChI-Schlüssel |
XZRKEDHJXXLVSK-UHFFFAOYSA-N |
SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Kanonische SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Andere CAS-Nummern |
14124-50-6 |
Synonyme |
Dyazide hydrochlorathiazide-triamterene hydrochlorothiazide-triamterene Maxzide Slimin Triampur Triampur (combination) Triampur compositum |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




